1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
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Overview
Description
1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic compound that features a bromobenzoyl group and a dihydrobenzofuran moiety attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed via a condensation reaction.
Introduction of the Benzofuran Moiety: The dihydrobenzofuran group can be introduced through a cyclization reaction involving a phenol derivative and an appropriate alkene or alkyne.
Bromobenzoylation: The final step involves the bromobenzoylation of the pyrrolidine ring, which can be achieved using 2-bromobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry: 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness: 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is unique due to the combination of the bromobenzoyl and dihydrobenzofuran groups attached to a pyrrolidine ring. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2-bromophenyl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c20-17-4-2-1-3-16(17)19(22)21-9-7-15(12-21)13-5-6-18-14(11-13)8-10-23-18/h1-6,11,15H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWUFWOWTGNDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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